molecular formula C22H31ClN6O3S B2366334 N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1251552-43-8

N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2366334
CAS No.: 1251552-43-8
M. Wt: 495.04
InChI Key: FYPXLWRTNVAQFK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopentyl group, an ethyl group, a benzothiazole group, a sulfonyl group, and a piperidine group . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The compound has a complex structure with several rings including a cyclopentyl ring and a benzothiazole ring. These rings could potentially influence the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like the size and shape of the molecule, the functional groups it contains, and the presence of any charged atoms can all influence its properties .

Scientific Research Applications

Synthesis and Antibacterial Study

Compounds bearing the 1,3,4-oxadiazole and benzothiazole groups, similar to the one , have been synthesized and evaluated for their antibacterial activity. The synthesis involved multiple steps, starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the target compounds that exhibited moderate to strong activity against Gram-negative and Gram-positive bacteria. These findings underscore the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modification of the benzamide group in these compounds led to significant increases in activity, suggesting their potential use in treating diseases like Alzheimer's where AChE inhibitors are sought. One specific compound demonstrated high potency and selectivity, marking it as a candidate for further development as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Studies of Pyridine Derivatives

Similar compounds with a benzothiazole group have shown considerable antibacterial activity. These compounds were synthesized through reactions involving amino-substituted benzothiazoles and acetylated compounds, leading to new derivatives that displayed significant activity against various bacterial strains (Patel & Agravat, 2009).

Antiproliferative and Anti-HIV Activity

Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles have been investigated for their in vitro antiproliferative activity against human tumor-derived cell lines and for anti-HIV activity. Some compounds showed remarkable effects on certain cell lines, indicating their potential as leads for the development of new anticancer or antiviral medications (Al-Soud et al., 2010).

Antipsychotic Agents

Heterocyclic analogs of known antipsychotic compounds have been synthesized and evaluated, showing promising in vitro and in vivo activities as potential antipsychotic agents. These compounds were tested for their affinity to various receptors and their ability to antagonize specific responses in mice, demonstrating the potential for new treatments in psychiatric disorders (Norman et al., 1996).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on factors like its reactivity, toxicity, and flammability. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN6O3S/c1-26-17-20(21(30)24-9-12-27-10-3-2-4-11-27)22(25-26)33(31,32)29-15-13-28(14-16-29)19-7-5-18(23)6-8-19/h5-8,17H,2-4,9-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXLWRTNVAQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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